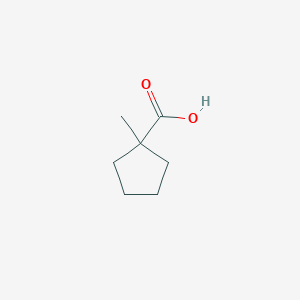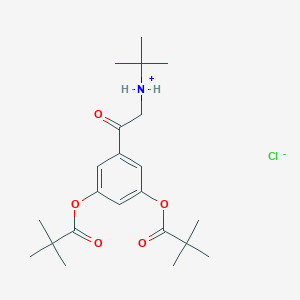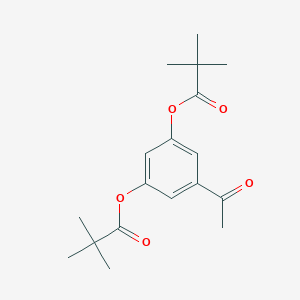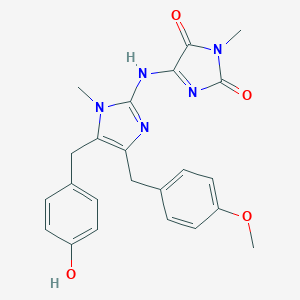
Naamidine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naamidine A is a natural product that was first isolated from the marine sponge, Amphimedon sp. It belongs to the family of pyrrole-imidazole alkaloids (PIAs). Naamidine A has been found to exhibit various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects.
Applications De Recherche Scientifique
Naamidine A has been extensively studied for its various biological activities. It has been found to exhibit cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer cells. Naamidine A has also been found to have antifungal activity against several fungi, including Candida albicans. In addition, Naamidine A has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Mécanisme D'action
The mechanism of action of Naamidine A is not fully understood. However, it has been proposed that Naamidine A exerts its cytotoxic effects by inducing apoptosis in cancer cells. Naamidine A has also been found to inhibit the growth of fungi by disrupting their cell membrane. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines by blocking the activation of NF-kB.
Effets Biochimiques Et Physiologiques
Naamidine A has been found to exhibit various biochemical and physiological effects. It has been found to induce cell cycle arrest in cancer cells, leading to their death. Naamidine A has also been found to disrupt the cell membrane of fungi, leading to their death. In addition, Naamidine A has been found to inhibit the production of pro-inflammatory cytokines, leading to reduced inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Naamidine A in lab experiments is its broad spectrum of biological activities. Naamidine A has been found to exhibit cytotoxic, antifungal, and anti-inflammatory effects, making it a useful tool for studying various biological processes. However, one limitation of using Naamidine A in lab experiments is its complex structure, which makes it difficult to synthesize and study.
Orientations Futures
Several future directions for the study of Naamidine A can be identified. One direction is the development of more efficient methods for synthesizing Naamidine A and its analogs. Another direction is the study of the mechanism of action of Naamidine A in more detail. This could involve the use of techniques such as proteomics and genomics to identify the molecular targets of Naamidine A. Finally, the potential therapeutic applications of Naamidine A could be explored further, particularly in the treatment of cancer and fungal infections.
Conclusion:
Naamidine A is a natural product that exhibits various biological activities, including cytotoxic, antifungal, and anti-inflammatory effects. It has been extensively studied for its potential therapeutic applications in the treatment of cancer and fungal infections. While there are still many unanswered questions about the mechanism of action of Naamidine A, its broad spectrum of biological activities makes it a useful tool for studying various biological processes. Future research on Naamidine A could lead to the development of new drugs for the treatment of cancer and fungal infections.
Méthodes De Synthèse
Naamidine A is a complex molecule that is difficult to synthesize. However, several methods have been developed to synthesize Naamidine A and its analogs. The most common method involves the use of a palladium-catalyzed cross-coupling reaction between a brominated pyrrole and an imidazole. This method has been used to synthesize several analogs of Naamidine A with improved biological activity.
Propriétés
Numéro CAS |
110189-06-5 |
|---|---|
Nom du produit |
Naamidine A |
Formule moléculaire |
C23H23N5O4 |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
(5Z)-5-[5-[(4-hydroxyphenyl)methyl]-4-[(4-methoxyphenyl)methyl]-1-methylimidazol-2-yl]imino-3-methylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H23N5O4/c1-27-19(13-15-4-8-16(29)9-5-15)18(12-14-6-10-17(32-3)11-7-14)24-22(27)25-20-21(30)28(2)23(31)26-20/h4-11,29H,12-13H2,1-3H3,(H,24,25,26,31) |
Clé InChI |
REQFUGYVPAQCTH-UHFFFAOYSA-N |
SMILES isomérique |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES |
CN1C(=C(N=C1N=C2C(=O)N(C(=O)N2)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
SMILES canonique |
CN1C(=C(N=C1NC2=NC(=O)N(C2=O)C)CC3=CC=C(C=C3)OC)CC4=CC=C(C=C4)O |
Synonymes |
naamidine A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



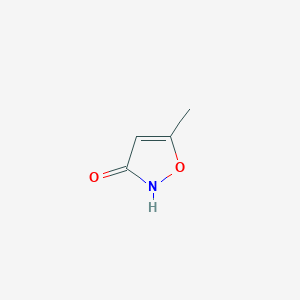
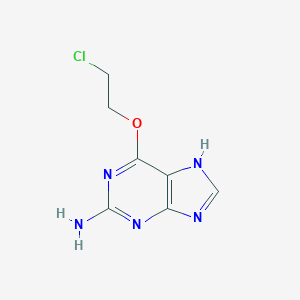

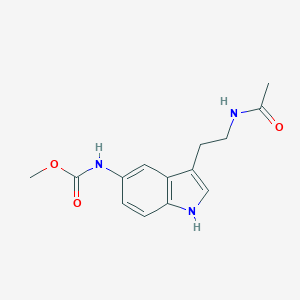
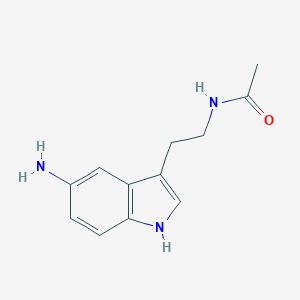
![N-[2-(5-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B17095.png)
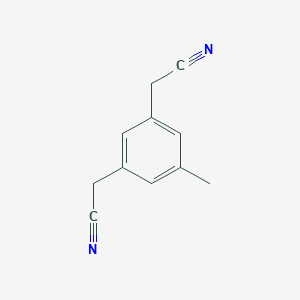

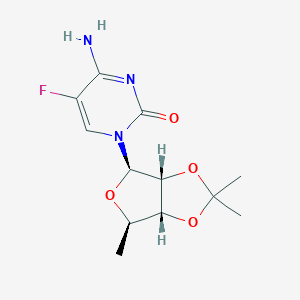
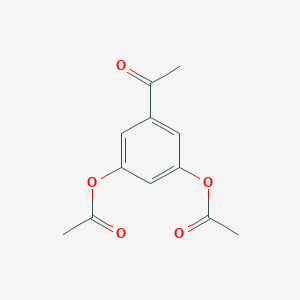
![Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-](/img/structure/B17108.png)
